molecular formula C16H21ClN4S B10953457 1-benzyl-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea

1-benzyl-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea

Cat. No.: B10953457
M. Wt: 336.9 g/mol
InChI Key: ROGDWCNJXVBAEM-UHFFFAOYSA-N
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Description

N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a benzyl group, a pyrazole ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H21ClN4S

Molecular Weight

336.9 g/mol

IUPAC Name

1-benzyl-3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]thiourea

InChI

InChI=1S/C16H21ClN4S/c1-12-15(17)13(2)21(20-12)10-6-9-18-16(22)19-11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H2,18,19,22)

InChI Key

ROGDWCNJXVBAEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=S)NCC2=CC=CC=C2)C)Cl

Origin of Product

United States

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